molecular formula C22H25N5O4S B3304359 N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921789-64-2

N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3304359
CAS No.: 921789-64-2
M. Wt: 455.5 g/mol
InChI Key: OXVCCEXEBHMBFH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 2,4-dimethoxyphenyl group linked via an acetamide moiety.
  • A sulfur-bridged imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-4-31-16-7-5-15(6-8-16)26-11-12-27-21(26)24-25-22(27)32-14-20(28)23-18-10-9-17(29-2)13-19(18)30-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVCCEXEBHMBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The imidazo-triazole system (target compound and ) may enhance π-π stacking and hydrogen bonding compared to simpler triazoles (e.g., ).
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) may reduce solubility but enhance target affinity.
  • Synthesis : Most analogs are synthesized via cycloaddition (), condensation (), or hydroxylamine-mediated reactions ().

Hypothesized Activity of Target Compound :

  • The 2,4-dimethoxy/4-ethoxy substituents may balance solubility and membrane permeability, making it suitable for CNS or anti-inflammatory applications.
  • The imidazo-triazole core could enhance binding to enzymes like cyclooxygenase or mycobacterial targets.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectral and Physicochemical Data

Compound IR (C=O stretch, cm⁻¹) HRMS [M+H]+ Key NMR Signals (δ, ppm) Reference
Target Compound Not reported Not reported Not reported
Compound 6m 1678 393.1112 (calc. 393.1118) Aromatic C=C (1606), C–Cl (785)
Compound 7h Not reported Not reported p-tolyl CH3 (~2.3), thioether S–C
Compound 7a ~1680 (C=O) Not reported Hydroxyiminoethyl (~9.2), allyl CH2

Notes:

  • The target compound’s methoxy/ethoxy groups would likely produce distinct NMR signals (e.g., OCH3 at ~3.8 ppm, OCH2CH3 at ~1.3–4.0 ppm).
  • Absence of nitro or chloro groups may shift UV-Vis absorption compared to analogs in .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted research interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound's structure includes:

  • Dimethoxyphenyl group
  • Ethoxyphenyl group
  • Imidazo[2,1-c][1,2,4]triazol-3-yl group
  • Sulfanyl acetamide linkage

Its molecular formula is C22H25N5O4SC_{22}H_{25}N_{5}O_{4}S with a molecular weight of 455.5 g/mol .

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole moieties often exhibit significant biological activity. The proposed mechanisms include:

  • Inhibition of specific enzyme pathways : The imidazole ring can interact with various biological targets, including kinases and phosphatases.
  • Anticancer properties : Some studies suggest that similar compounds can inhibit tumor growth by interfering with signaling pathways involved in cancer progression.

Anticancer Activity

A study evaluated the anticancer effects of related imidazo[2,1-c][1,2,4]triazole derivatives. One derivative demonstrated potent inhibition against fibroblast growth factor receptors (FGFR) with IC50 values as low as 3.8 nM . This suggests that this compound may have similar potential.

Enzyme Inhibition

The compound's sulfonamide moiety may provide additional activity through inhibition of enzymes like carbonic anhydrase or certain proteases. This is supported by findings that related compounds exhibit significant enzyme inhibition .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption and distribution characteristics of this compound. Preliminary data indicate favorable solubility and stability profiles in vitro.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of imidazo derivatives:

  • Study 1 : Investigated the efficacy of a closely related compound in a xenograft model of hepatocellular carcinoma (HCC). The compound showed significant tumor reduction and was well-tolerated in vivo .
CompoundIC50 (nM)Target
Compound A8/4FGFR1/FGFR2
Compound B3.8FGFR4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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